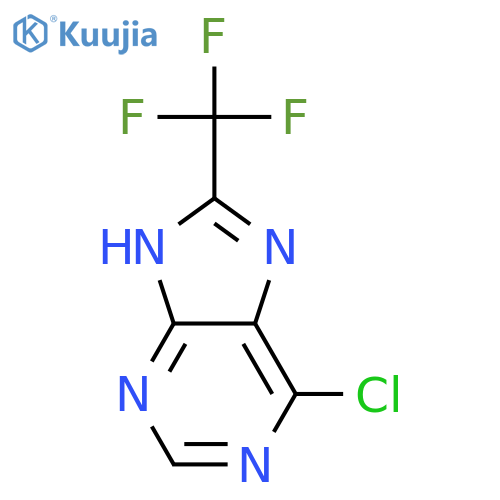Cas no 282522-06-9 (6-chloro-8-(trifluoromethyl)-9H-purine)

282522-06-9 structure
商品名:6-chloro-8-(trifluoromethyl)-9H-purine
CAS番号:282522-06-9
MF:C6H2ClF3N4
メガワット:222.555089473724
MDL:MFCD11977611
CID:248355
PubChem ID:53427720
6-chloro-8-(trifluoromethyl)-9H-purine 化学的及び物理的性質
名前と識別子
-
- 9H-Purine,6-chloro-8-(trifluoromethyl)-
- 6-chloro-8-(trifluoromethyl)-7H-purine
- 1H-Purine,6-chloro-8-(trifluoromethyl)-(9CI)
- 6-CHLORO-8-(TRIFLUOROMETHYL)-9H-PURINE
- 9H-Purine,6-chloro-8-(trifluoromethyl)
- DTXSID90699624
- Z1269173315
- EN300-215095
- 282522-06-9
- AB65171
- AMY15836
- 6-chloro-8-(trifluoromethyl)-9H-purine
-
- MDL: MFCD11977611
- インチ: InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14)
- InChIKey: NRTITYXDWXJYSH-UHFFFAOYSA-N
- ほほえんだ: ClC1N=CN=C2C=1N=C(C(F)(F)F)N2
計算された属性
- せいみつぶんしりょう: 221.99200
- どういたいしつりょう: 221.992
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- 互変異性体の数: 4
じっけんとくせい
- PSA: 54.46000
- LogP: 2.02510
6-chloro-8-(trifluoromethyl)-9H-purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-215095-0.1g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 0.1g |
$331.0 | 2023-09-16 | |
| Chemenu | CM234643-500mg |
6-Chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 97% | 500mg |
$826 | 2024-07-28 | |
| Chemenu | CM234643-100mg |
6-Chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 97% | 100mg |
$381 | 2024-07-28 | |
| Enamine | EN300-215095-5g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 5g |
$2774.0 | 2023-09-16 | |
| Aaron | AR00BO4A-100mg |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 100mg |
$481.00 | 2025-01-24 | |
| Aaron | AR00BO4A-1g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 1g |
$1340.00 | 2025-01-24 | |
| 1PlusChem | 1P00BNVY-2.5g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 2.5g |
$2372.00 | 2025-02-25 | |
| A2B Chem LLC | AF43374-10g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 10g |
$4366.00 | 2024-04-20 | |
| Enamine | EN300-215095-10g |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 10g |
$4114.0 | 2023-09-16 | |
| A2B Chem LLC | AF43374-50mg |
6-chloro-8-(trifluoromethyl)-9H-purine |
282522-06-9 | 95% | 50mg |
$269.00 | 2024-04-20 |
6-chloro-8-(trifluoromethyl)-9H-purine 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
282522-06-9 (6-chloro-8-(trifluoromethyl)-9H-purine) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
